2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide
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Overview
Description
2-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps. One common method starts with the preparation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is further reacted with thiosemicarbazide in ethanol under reflux conditions to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
2-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . Molecular docking studies have shown that it can interact with proteins involved in bacterial cell division, making it a potential antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid: Another benzimidazole derivative with similar structural features.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: A related compound used as an intermediate in the synthesis of 2-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE.
Uniqueness
2-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE is unique due to the presence of both benzenesulfonyl and benzodiazole groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13N3O3S2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C15H13N3O3S2/c16-14(19)10-22-15-17-12-8-4-5-9-13(12)18(15)23(20,21)11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,19) |
InChI Key |
FSVXVCJNOQBCBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)N |
Origin of Product |
United States |
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